molecular formula C6H12O6 B13837878 alpha-D-glucose-1,2-((13)C2)

alpha-D-glucose-1,2-((13)C2)

Cat. No.: B13837878
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-IMIAXGQVSA-N
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Description

D-Glucose-1,2-13C2: is a stable isotope-labeled compound of glucose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed metabolic and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.

Industrial Production Methods: Industrial production of D-Glucose-1,2-13C2 involves large-scale synthesis using labeled carbon sources. The process requires stringent quality control to achieve high isotopic purity and yield. Companies like Sigma-Aldrich and Cambridge Isotope Laboratories are known for producing high-quality labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions, including:

    Oxidation: Conversion to gluconic acid or glucuronic acid.

    Reduction: Formation of sorbitol.

    Substitution: Formation of glucose derivatives through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include bromine water and nitric acid.

    Reduction: Sodium borohydride is often used.

    Substitution: Various reagents depending on the desired derivative.

Major Products:

Scientific Research Applications

Chemistry: D-Glucose-1,2-13C2 is used in metabolic studies to trace the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage.

Biology: In biological research, this compound is used to study cellular metabolism and the role of glucose in various biological processes. It is particularly useful in studying cancer metabolism and the pentose phosphate pathway .

Medicine: In medical research, D-Glucose-1,2-13C2 is used in diagnostic imaging and metabolic profiling. It helps in understanding diseases like diabetes and cancer by providing insights into glucose metabolism .

Industry: Industrially, this compound is used in the production of labeled biomolecules for research and development purposes .

Mechanism of Action

D-Glucose-1,2-13C2 exerts its effects by participating in metabolic pathways similar to regular glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. This helps in identifying metabolic fluxes and understanding the role of glucose in cellular functions .

Comparison with Similar Compounds

    D-Glucose-1-13C: Labeled at the first carbon position.

    D-Glucose-6-13C: Labeled at the sixth carbon position.

    D-Glucose-13C6: Labeled at all six carbon positions.

Uniqueness: D-Glucose-1,2-13C2 is unique due to its dual labeling at the first and second carbon positions. This dual labeling provides more detailed information about the metabolic pathways involving these specific carbon atoms, making it particularly useful in studies of glycolysis and the pentose phosphate pathway .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i5+1,6+1

InChI Key

WQZGKKKJIJFFOK-IMIAXGQVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C@H]([13C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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